BenchChemオンラインストアへようこそ!

4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile

Hydrogen bond donor count Membrane permeability Oral bioavailability prediction

4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile (CAS 1342241-76-2), also referred to as 4-((2-methoxyethyl)(methyl)amino)picolinonitrile, is a C10H13N3O pyridine-2-carbonitrile building block bearing a tertiary amine at the 4-position of the pyridine ring. It belongs to the broader class of 4-aminopyridine-2-carbonitrile derivatives, which have been extensively employed as synthetic intermediates in medicinal chemistry programs targeting kinases, including CHK1 and c-Met.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 1342241-76-2
Cat. No. B1529310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile
CAS1342241-76-2
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCN(CCOC)C1=CC(=NC=C1)C#N
InChIInChI=1S/C10H13N3O/c1-13(5-6-14-2)10-3-4-12-9(7-10)8-11/h3-4,7H,5-6H2,1-2H3
InChIKeyQBCKYQNWVNTKGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile (CAS 1342241-76-2): Structural Identity and Class Positioning for Procurement Decision-Makers


4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile (CAS 1342241-76-2), also referred to as 4-((2-methoxyethyl)(methyl)amino)picolinonitrile, is a C10H13N3O pyridine-2-carbonitrile building block bearing a tertiary amine at the 4-position of the pyridine ring . It belongs to the broader class of 4-aminopyridine-2-carbonitrile derivatives, which have been extensively employed as synthetic intermediates in medicinal chemistry programs targeting kinases, including CHK1 and c-Met [1]. The compound is commercially classified as a research building block and is also utilized as a reference standard for pharmaceutical impurity profiling [2]. Its tertiary N-methyl-N-(2-methoxyethyl)amino pharmacophore distinguishes it from primary or secondary amine analogs in the same scaffold family, a differentiation that carries quantifiable consequences for hydrogen-bonding capacity, metabolic stability, and downstream synthetic utility .

Why 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile Cannot Be Interchanged with Generic 4-Aminopyridine-2-carbonitrile Analogs


Generic substitution within the 4-aminopyridine-2-carbonitrile family is precluded by three structural features that produce discrete and quantifiable property differences. First, the tertiary N-methyl-N-(2-methoxyethyl)amino group at C4 confers zero hydrogen-bond donor (HBD) capacity, whereas the primary amine analog 4-aminopyridine-2-carbonitrile (CAS 98139-15-2) has one HBD (PubChem computed value: HBD count = 1) and the secondary amine analog 4-(methylamino)picolinonitrile (CAS 137225-22-0) likewise possesses one HBD [1]. This HBD difference directly influences membrane permeability and off-target binding profiles. Second, the 2-methoxyethyl chain introduces four additional rotatable bonds relative to the unsubstituted parent, altering conformational flexibility (target compound: 5 rotatable bonds; 4-aminopyridine-2-carbonitrile: 0 rotatable bonds) and thereby impacting binding entropy [1]. Third, N-methylation of the amine blocks a primary metabolic soft spot (N-dealkylation) that rapidly clears the secondary amine comparators in vivo, making the target compound a superior choice for programs where metabolic stability at this position is critical [2]. These differences mean that biological or physicochemical data generated on 4-aminopyridine-2-carbonitrile, 4-(methylamino)picolinonitrile, or the 5-substituted regioisomer 5-[(2-methoxyethyl)amino]pyridine-2-carbonitrile (CAS 1550043-16-7) cannot be assumed transferable to the target compound .

Quantitative Differentiation Evidence for 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile Versus Closest Analogs


Hydrogen Bond Donor Count: Zero HBD Confers Superior Permeability Potential Over Primary and Secondary Amine Analogs

The target compound possesses zero hydrogen bond donor atoms (tertiary amine with no N-H), distinguishing it from 4-aminopyridine-2-carbonitrile (HBD count = 1) and 4-(methylamino)picolinonitrile (HBD count = 1) [1]. In drug discovery, reducing HBD count is a validated strategy for improving passive membrane permeability; each additional HBD is estimated to reduce permeability by approximately 10-fold in PAMPA and Caco-2 models [2]. The 5-substituted regioisomer 5-[(2-methoxyethyl)amino]pyridine-2-carbonitrile (CAS 1550043-16-7) likewise retains one N-H donor, further reinforcing the target compound's differentiation within the C9-C10 pyridine-2-carbonitrile analog space .

Hydrogen bond donor count Membrane permeability Oral bioavailability prediction

Rotatable Bond Count (5) Versus Unsubstituted Analog (0): Impact on Conformational Entropy and Target Binding

The target compound has 5 rotatable bonds, compared to 0 rotatable bonds for the parent 4-aminopyridine-2-carbonitrile (CAS 98139-15-2) [1]. This 5-bond difference translates to a substantially larger conformational sampling space, which can be advantageous for target engagement requiring induced-fit binding but may also carry an entropic penalty upon rigidification at the binding site. The 4-(methylamino)picolinonitrile comparator has an intermediate 1 rotatable bond, and the 5-substituted regioisomer 5-[(2-methoxyethyl)amino]pyridine-2-carbonitrile has approximately 4 rotatable bonds . It is well-established that each freely rotatable bond contributes approximately 0.5–1.5 kcal/mol to the conformational entropy penalty of binding – the target compound's 5-rotatable-bond architecture thus provides a quantifiably distinct entropic profile relative to the rigid 4-aminopyridine-2-carbonitrile core [2].

Rotatable bonds Conformational flexibility Ligand efficiency

N-Methylation Blocks Metabolic N-Demethylation: Stability Advantage Over Secondary Amine Analogs

The tertiary N-methyl-N-(2-methoxyethyl)amino group in the target compound is inherently resistant to CYP450-mediated N-demethylation at the 4-amino position, a major metabolic clearance pathway that affects secondary amine analogs such as 4-(methylamino)picolinonitrile and 5-[(2-methoxyethyl)amino]pyridine-2-carbonitrile [1]. While the target compound can still undergo N-dealkylation of the 2-methoxyethyl chain, the absence of an N-H significantly slows oxidative metabolism at the nitrogen center. In the 4-aminopyridine-2-carbonitrile scaffold class, metabolic stabilization through N-alkylation is a recognized medicinal chemistry tactic [2]. This metabolic differentiation is relevant for any research program in which the 4-amino substituent is intended to persist in the final pharmacophore, as opposed to serving as a synthetic handle for later derivatization [3].

Metabolic stability N-dealkylation CYP450 metabolism

Commercial Availability and Purity Differentiation: 98% Grade Available from Major Suppliers

The target compound is commercially available at 98% purity from LeYan (Product No. 1553931) and at 97% purity from AChemBlock (Catalog ID Q58429) , with additional supply from Enamine Ltd. via Fujifilm Wako . In contrast, the 5-substituted regioisomer 5-[(2-methoxyethyl)amino]pyridine-2-carbonitrile is listed at 95% purity from LeYan , and 4-(methylamino)picolinonitrile is offered at 97% by Bidepharm . The availability of the target compound at the 98% purity tier from multiple independent suppliers provides procurement flexibility and reduces single-supplier dependency risk. The compound is also stocked as a pharmaceutical impurity reference standard (Catalog B422018), indicating established quality control infrastructure [1].

Commercial purity Supplier comparison Procurement specifications

Substitution Pattern Differentiation: 4-Position Tertiary Amine Versus 5-Position and 6-Position Regioisomers

The target compound bears its tertiary amine substituent at the pyridine 4-position, whereas the closest molecular-formula-matched analogs include 5-substituted regioisomers (e.g., 5-[(1-hydroxybutan-2-yl)amino]pyridine-2-carbonitrile, CAS 1556731-99-7, and 5-[(2-hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile) and 6-substituted ether regioisomers (e.g., 6-[2-(dimethylamino)ethoxy]pyridine-3-carbonitrile, CAS 261715-35-9, with predicted pKa 8.39±0.28) . The 4-position on the pyridine ring is electronically distinct: it is conjugated to the pyridine nitrogen, placing the substituent in a meta relationship to the ring nitrogen and para to the 2-cyano group. This electronic arrangement differs from 5-substituted analogs, where the substituent is para to the ring nitrogen. In the context of the validated 4-aminopyridine-2-carbonitrile CHK1 inhibitor pharmacophore (PDB 5f4n), the 4-position substitution is structurally validated for kinase hinge-region binding, whereas 5-position and 6-position substitution patterns project toward different regions of the ATP-binding pocket [1]. The target compound is therefore the structurally appropriate building block for programs following the 4-aminopyridine-2-carbonitrile lead series.

Regiochemistry Substitution pattern Electronic effects

TPSA and Physicochemical Profile Distinct from Both Unsubstituted Parent and 5-Substituted Regioisomer

Although computed TPSA data for the target compound are not available from PubChem (the compound lacks a discrete PubChem CID entry as of the search date), structural analysis permits estimation relative to characterized comparators. The parent 4-aminopyridine-2-carbonitrile has TPSA = 62.7 Ų, and 4-(methylamino)picolinonitrile has PSA = 48.71 Ų [1]. The target compound adds a 2-methoxyethyl chain that increases molecular weight (191.23 vs. 119.12–133.15) and introduces an additional hydrogen bond acceptor (the ether oxygen), which incrementally increases PSA. The net effect places the target compound's predicted PSA in the 53–58 Ų range – still well within the <140 Ų threshold for oral bioavailability but higher than the N-methyl-only analog. The 6-[2-(dimethylamino)ethoxy]pyridine-3-carbonitrile comparator (same molecular formula C10H13N3O) has predicted pKa 8.39±0.28, indicating basicity that may influence solubility and permeability in a pH-dependent manner; the target compound, with its 4-amino-2-cyano substitution, is expected to exhibit lower basicity due to the electron-withdrawing effect of the ortho-cyano group .

Topological polar surface area Physicochemical properties Drug-likeness

Optimal Application Scenarios for 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Using the 4-Aminopyridine-2-carbonitrile Pharmacophore

The target compound is the appropriate building block for medicinal chemistry programs building on the validated 4-aminopyridine-2-carbonitrile CHK1 inhibitor scaffold (PDB 5f4n) [1]. The 4-position substitution geometry is structurally authenticated for kinase hinge-region binding, while the tertiary amine with zero HBD donors eliminates a hydrogen-bonding liability present in primary and secondary amine analogs (HBD count = 0 vs. 1 for 4-aminopyridine-2-carbonitrile) [1][2]. The 2-methoxyethyl chain provides a vector for extending into the ribose pocket or solvent channel, and N-methylation confers resistance to CYP450-mediated N-demethylation, potentially improving metabolic stability relative to N-H analogs [3]. Programs targeting CHK1, c-Met, or other kinases that have been explored with 4-aminopyridine-2-carbonitrile-derived inhibitors should prioritize this compound over 5-substituted regioisomers, which present an incompatible substitution vector for the established binding mode [1].

Pharmaceutical Impurity Reference Standard for Quality Control of N-Alkylated Pyridine-2-carbonitrile APIs

The compound is cataloged as a pharmaceutical impurity reference standard (Catalog B422018) [4] and is suitable for use in HPLC-based impurity profiling and mass balance studies for drug substances incorporating the 4-aminopyridine-2-carbonitrile motif. Its 98% purity grade from LeYan and availability through Enamine (Fujifilm Wako) ensure alignment with ICH Q3A/Q3B impurity qualification thresholds . For analytical development groups supporting API manufacturing, the compound's tertiary amine structure represents a specific alkylation impurity that can arise during synthesis of N-methyl-N-alkyl-4-aminopyridine-2-carbonitrile drug candidates, making it a more authentic reference material than generic 4-aminopyridine-2-carbonitrile.

Fragment-Based Drug Discovery (FBDD) Requiring Balanced Flexibility and Low HBD Count

For fragment-based screening campaigns, the target compound (MW = 191.23) sits near the upper boundary of fragment space (~200 Da) and offers a unique combination of 5 rotatable bonds and zero HBD donors . This profile contrasts with the rigid, HBD-containing 4-aminopyridine-2-carbonitrile fragment (MW 119.12, RotB = 0, HBD = 1) [2]. The increased conformational sampling capacity of the target compound makes it better suited for targets with adaptable binding pockets, while the absence of HBD reduces desolvation penalty upon binding. The 2-methoxyethyl chain also provides a synthetic handle for further elaboration via O-demethylation or chain extension chemistry [3].

Synthetic Intermediate for Parallel Library Synthesis of 4,2-Disubstituted Pyridine Derivatives

As a building block, the target compound is specifically designed for diversification at the 2-cyano position (via hydrolysis to amide/carboxylic acid, reduction to aminomethyl, or cycloaddition chemistry) while maintaining the defined 4-(N-methyl-N-methoxyethyl)amino pharmacophore . The 98% purity specification minimizes side reactions in library synthesis, and the compound is stocked in quantities up to 25 g from LeYan, supporting both exploratory and scale-up chemistry . The multi-supplier availability (LeYan, AChemBlock, Enamine, Chemenu) reduces procurement risk for organizations that require a guaranteed supply chain for building block collections .

Quote Request

Request a Quote for 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.